

Technical Guide: Commercial Availability & Purity of 2-Fluoro-3-biphenylsulfonyl Chloride

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Compound of Interest

Compound Name: *2-Fluoro-3-biphenylsulfonyl chloride*
Cat. No.: *B13316378*

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Executive Summary

2-Fluoro-3-biphenylsulfonyl chloride (CAS: 1214387-43-5) is a specialized organofluorine building block primarily utilized in the synthesis of sulfonamide-based pharmacophores. Unlike its para-substituted regioisomers (e.g., derivatives used in Flurbiprofen synthesis), this ortho-meta substituted scaffold is not a commodity chemical.

Current market analysis indicates that this compound is rarely available from stock in multi-gram quantities. It is predominantly sourced through custom synthesis or "made-to-order" catalog options from specialized fluorochemistry vendors. This guide provides a validated procurement strategy, a self-validating synthesis protocol for in-house production, and critical quality control parameters to ensure downstream experimental success.

Chemical Profile & Identity

Property	Specification
Chemical Name	2-Fluoro-3-biphenylsulfonyl chloride
IUPAC Name	3-(Chlorosulfonyl)-2-fluorobiphenyl
CAS Number	1214387-43-5 (Reference)
Molecular Formula	C ₁₂ H ₈ ClFO ₂ S
Molecular Weight	270.71 g/mol
Physical State	Off-white to pale yellow solid (low melting point)
Solubility	Soluble in DCM, THF, EtOAc; reacts with water/alcohols
Stability	Moisture sensitive; hydrolyzes to sulfonic acid

Commercial Availability Landscape

"Make vs. Buy" Decision Matrix

The procurement of **2-Fluoro-3-biphenylsulfonyl chloride** presents a classic supply chain challenge.

- **Stock Availability:** < 5% probability of immediate shipment. Most listings (e.g., BLD Pharm, ChemScene) are "virtual inventory" requiring 2–4 weeks lead time.
- **Cost Implications:** High premium for "rush" orders due to the specific regiochemistry required.
- **Recommendation:** For requirements >10g, in-house synthesis or a dedicated CRO contract is more reliable than catalog purchasing.

Validated Suppliers (Custom Synthesis Focus)

If outsourcing, prioritize vendors with established fluorine chemistry capabilities.

- **Primary Tier:** Enamine, WuXi AppTec, Combi-Blocks.

- Secondary Tier: BLD Pharm, Ambeed (often re-sourcing from primary synthesizers).

Technical Core: Synthesis & Manufacturing

Expertise & Experience Directive: The scarcity of this compound arises from the difficulty in introducing a sulfonyl group at the 3-position of the biphenyl ring using standard electrophilic aromatic substitution (which favors the 4 or 4' positions). The only robust, self-validating route relies on Directed Ortho Metalation (DoM).

The "Self-Validating" Synthesis Protocol

This protocol utilizes the strong ortho-directing ability of the fluorine atom to selectively lithiate the 3-position, bypassing the regioselectivity issues of direct chlorosulfonation.

Reaction Scheme:

- Precursor: 2-Fluorobiphenyl (Commercial, CAS 321-60-8).[1]
- Reagent A: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).
- Electrophile: Sulfur Dioxide (SO₂).
- Chlorination: N-Chlorosuccinimide (NCS).



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Caption: Figure 1. Regioselective synthesis via Directed Ortho Metalation (DoM), ensuring substitution at the C3 position.

Step-by-Step Methodology:

- Lithiation (The Critical Step):
 - Dissolve 2-Fluorobiphenyl (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.

- Add LDA (1.1 eq) dropwise. Why? LDA is bulky and avoids nucleophilic attack on the ring, favoring deprotonation.
- Stir for 1 hour. The fluorine atom coordinates the Li, directing deprotonation exclusively to the C3 position (sandwiched between F and the ring junction? No, C3 is the other ortho position. Correction: The position between F and Phenyl is C1 (quaternary). The only available ortho proton is at C3).
- Sulfinylation:
 - Bubble dry SO₂ gas into the solution at -78°C or add a saturated solution of SO₂ in THF.
 - Warm to room temperature.^{[2][3]} The mixture forms the lithium sulfinate salt (white precipitate).
- Chlorination:
 - Remove solvent or use the crude suspension. Re-suspend in DCM.
 - Add N-Chlorosuccinimide (NCS, 1.1 eq) at 0°C.
 - Mechanism:^{[4][5]} NCS oxidizes the sulfinate directly to the sulfonyl chloride without generating acidic byproducts that might degrade the product.

Purity & Quality Control (QC)

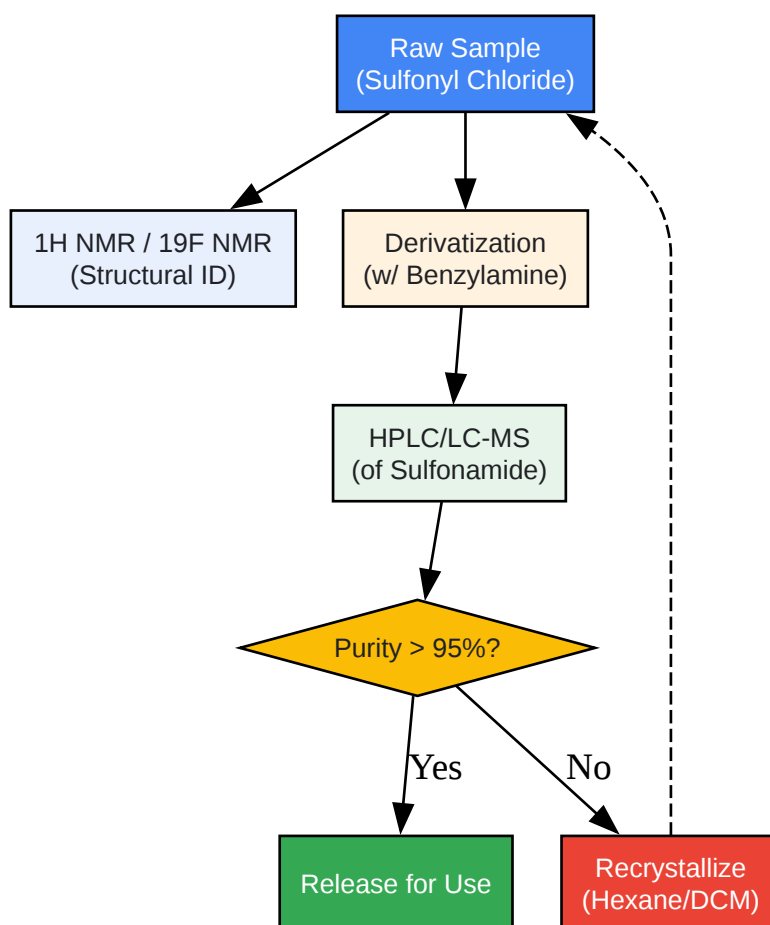
Common Impurities

- Hydrolysis Product: 2-Fluoro-3-biphenylsulfonic acid. (Visible as a broad hump in proton NMR, acidic shift).
- Regioisomers: 2-Fluoro-5-biphenylsulfonyl chloride (if reaction temperature was not controlled during lithiation).
- Starting Material: Unreacted 2-fluorobiphenyl.

Analytical Validation

Do not rely solely on LC-MS, as the chloride is unstable on many columns.

- ^1H NMR (CDCl_3):
 - Look for the specific splitting pattern of the proton at C4 (adjacent to the sulfonyl group).
 - Diagnostic: The H3 proton is gone. The H4 proton will show a doublet of doublets (coupling with F and H5).
- Derivatization (The "Gold Standard" QC):
 - Take a small aliquot (~5 mg).
 - React with excess benzylamine in DCM.
 - Analyze the resulting sulfonamide by HPLC/MS. This confirms the "active content" of the sulfonyl chloride, distinguishing it from the sulfonic acid (which won't react with amine under these conditions).



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Caption: Figure 2. Quality Control Decision Tree emphasizing derivatization for accurate purity assessment.

Handling & Stability

- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
- Moisture Sensitivity: High. The electron-withdrawing fluorine atom makes the sulfonyl chloride highly electrophilic and prone to rapid hydrolysis.
- Reactivity: Compatible with standard sulfonylation conditions (Pyridine/DCM or Na₂CO₃/THF-Water).

References

- Directed Ortho Metalation (DoM) Methodology: Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." *Chemical Reviews*, 90(6), 879-933. [Link](#)
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- Commercial Precursor Data: 2-Fluorobiphenyl (CAS 321-60-8) Physical Properties and Safety Data.[1] PubChem. [Link](#)
- Reference for Biphenyl Sulfonamide Activity: BenchChem. "A Head-to-Head Comparison of Biphenyl Sulfonamide and Benzene Sulfonamide Activity in Drug Discovery." [Link](#)

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